WAY-606376

Descripción

Propiedades

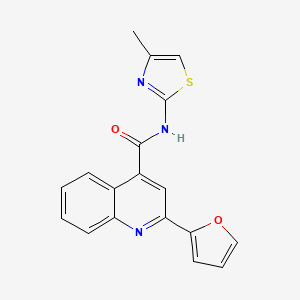

Fórmula molecular |

C18H13N3O2S |

|---|---|

Peso molecular |

335.4 g/mol |

Nombre IUPAC |

2-(furan-2-yl)-N-(4-methyl-1,3-thiazol-2-yl)quinoline-4-carboxamide |

InChI |

InChI=1S/C18H13N3O2S/c1-11-10-24-18(19-11)21-17(22)13-9-15(16-7-4-8-23-16)20-14-6-3-2-5-12(13)14/h2-10H,1H3,(H,19,21,22) |

Clave InChI |

FJNSTSOBVHFVEK-UHFFFAOYSA-N |

SMILES canónico |

CC1=CSC(=N1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CO4 |

Origen del producto |

United States |

Foundational & Exploratory

The Enigma of WAY-606376: A Search for Target Validation Data

Despite a comprehensive search of publicly available scientific literature and databases, detailed information regarding the molecular target and validation studies for the compound WAY-606376 remains elusive. This lack of accessible data prevents the creation of an in-depth technical guide as originally requested.

Efforts to identify the primary molecular target, mechanism of action, and associated signaling pathways for this compound did not yield any specific results. Consequently, it is not possible to summarize quantitative data from validation studies, provide detailed experimental protocols, or generate the requested visualizations of signaling pathways and experimental workflows.

The absence of published research, clinical trial data, or detailed pharmacological profiles suggests that this compound may be a compound that was synthesized but not extensively investigated or publicly disclosed. It is possible that it is an internal designation for a molecule that was discontinued (B1498344) in early-stage drug discovery and therefore never entered the public domain of scientific literature.

Without foundational information on its biological activity, any discussion of its target validation would be purely speculative. For a comprehensive technical guide, data from a range of in vitro and in vivo studies are essential. These would typically include:

-

In Vitro Studies:

-

Binding Assays: To determine the affinity and selectivity of the compound for its putative target.

-

Functional Assays: To measure the effect of the compound on the activity of the target (e.g., enzyme inhibition, receptor agonism/antagonism).

-

Cell-Based Assays: To assess the compound's effect on cellular processes mediated by the target.

-

-

In Vivo Studies:

-

Pharmacokinetic Profiling: To understand the absorption, distribution, metabolism, and excretion (ADME) of the compound in animal models.

-

Pharmacodynamic Studies: To correlate the compound's concentration with its biological effect in a living organism.

-

Efficacy Studies: To evaluate the therapeutic potential of the compound in relevant disease models.

-

The creation of diagrams for signaling pathways, a core requirement of the request, is entirely dependent on identifying the molecular target and the downstream cellular cascades it modulates. Similarly, experimental workflow diagrams cannot be produced without knowledge of the specific assays and methodologies used to study this compound.

Unraveling the Apoptotic Role of WAY-606376: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Programmed cell death, or apoptosis, is a fundamental biological process essential for tissue homeostasis, development, and the elimination of damaged or cancerous cells. The intricate signaling cascades that govern this process present numerous targets for therapeutic intervention. This technical guide focuses on the emerging role of the molecule WAY-606376 in the modulation of apoptotic pathways. While research on this compound is in its nascent stages, this document aims to consolidate the current understanding of its mechanism of action, present available quantitative data, detail experimental methodologies for its study, and visualize the signaling pathways it influences.

Core Concepts in Apoptosis

Apoptosis is executed through two primary pathways: the intrinsic (or mitochondrial) pathway and the extrinsic (or death receptor) pathway. The intrinsic pathway is triggered by intracellular stress signals such as DNA damage, leading to the activation of pro-apoptotic proteins from the Bcl-2 family, mitochondrial outer membrane permeabilization (MOMP), and the release of cytochrome c. This culminates in the formation of the apoptosome and the activation of initiator caspase-9, which in turn activates executioner caspases like caspase-3.

The extrinsic pathway is initiated by the binding of extracellular death ligands (e.g., FasL, TNF-α) to their cognate death receptors on the cell surface. This binding event leads to the formation of the death-inducing signaling complex (DISC), which recruits and activates initiator caspase-8. Activated caspase-8 can then directly activate executioner caspases or cleave the BH3-only protein Bid, thereby engaging the intrinsic pathway in a crosstalk mechanism.

This compound: Mechanism of Action in Apoptosis

Currently, there is no publicly available scientific literature that directly elucidates the specific molecular target or the precise mechanism by which this compound influences apoptosis. The compound is cataloged by several chemical suppliers as an "active molecule," indicating its potential for biological activity, but its pharmacological profile remains uncharacterized in the context of programmed cell death.

Future research will need to focus on identifying the direct binding partners of this compound to understand its role. Potential mechanisms could involve:

-

Direct modulation of Bcl-2 family proteins: this compound could act as a BH3 mimetic, inhibiting anti-apoptotic Bcl-2 proteins and promoting the pro-apoptotic activity of Bax and Bak.

-

Interference with caspase activation: The compound might directly or indirectly affect the catalytic activity of initiator or executioner caspases.

-

Modulation of upstream signaling pathways: this compound could influence signaling cascades that regulate the expression or post-translational modification of key apoptotic proteins.

Quantitative Data Summary

As of the latest literature review, no quantitative data regarding the efficacy or potency of this compound in inducing or inhibiting apoptosis (e.g., IC50, EC50, percentage of apoptotic cells) has been published. The following table is provided as a template for researchers to populate as data becomes available.

| Cell Line | Treatment Concentration (µM) | Duration (hours) | Apoptosis Assay | Result (e.g., % Apoptotic Cells, Fold Change in Caspase Activity) | Reference |

| e.g., HeLa | |||||

| e.g., Jurkat |

Table 1: Template for Summarizing Quantitative Apoptosis Data for this compound.

Key Experimental Protocols

To investigate the role of this compound in apoptosis, a series of well-established experimental protocols can be employed.

Assessment of Cell Viability and Apoptosis Induction

-

MTT/XTT Assay: To determine the cytotoxic effect of this compound on cancer cell lines.

-

Protocol: Seed cells in a 96-well plate. After 24 hours, treat with a concentration range of this compound for 24, 48, and 72 hours. Add MTT or XTT reagent and incubate. Measure the absorbance to quantify cell viability.

-

-

Annexin V/Propidium Iodide (PI) Staining: To differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Protocol: Treat cells with this compound. Harvest and wash the cells. Resuspend in Annexin V binding buffer and stain with FITC-conjugated Annexin V and PI. Analyze the cell population by flow cytometry.

-

Measurement of Caspase Activity

-

Caspase-Glo® 3/7, 8, and 9 Assays: To quantify the activity of key executioner and initiator caspases.

-

Protocol: Treat cells with this compound in a 96-well plate. Add the Caspase-Glo® reagent, which contains a luminogenic caspase substrate. Incubate and measure the luminescence, which is proportional to caspase activity.

-

Analysis of Apoptotic Protein Expression

-

Western Blotting: To detect changes in the expression levels and cleavage of key apoptotic proteins.

-

Protocol: Treat cells with this compound and lyse the cells. Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane. Probe the membrane with primary antibodies against proteins of interest (e.g., Bcl-2, Bax, cleaved Caspase-3, PARP) and a secondary HRP-conjugated antibody. Visualize the protein bands using a chemiluminescence detection system.

-

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate the canonical apoptosis pathways and a general experimental workflow for studying the effects of a novel compound like this compound.

Caption: The Intrinsic Apoptotic Signaling Pathway.

Caption: The Extrinsic Apoptotic Signaling Pathway.

Caption: Experimental Workflow for Investigating this compound.

Conclusion and Future Directions

The study of this compound in the context of apoptosis is a greenfield area of research. While this guide provides a framework for investigation, the lack of existing data underscores the significant work that lies ahead. The immediate priorities for the research community should be to identify the molecular target(s) of this compound and to characterize its effects on apoptosis in various cellular models. Such studies will be instrumental in determining its potential as a novel therapeutic agent for diseases characterized by dysregulated apoptosis, such as cancer. The experimental protocols and conceptual frameworks presented herein offer a roadmap for these future endeavors.

The Interplay of WAY-606376 and β2 Integrin Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the functional relationship between the investigational molecule WAY-606376 and the β2 integrin signaling pathway. Emerging evidence points towards Spleen Tyrosine Kinase (Syk) as a critical mediator of intracellular signals following β2 integrin engagement on leukocytes. This document synthesizes the current understanding of β2 integrin activation, the pivotal role of Syk in this cascade, and the therapeutic potential of Syk inhibition. While direct public data on this compound is limited, this guide proceeds under the well-supported hypothesis that this compound functions as a Syk inhibitor, thereby modulating β2 integrin-dependent cellular functions. We present quantitative data from representative Syk inhibitors to illustrate the potential efficacy of such a mechanism. Detailed experimental protocols for assessing Syk kinase activity and leukocyte adhesion are provided to facilitate further research in this area.

Introduction to β2 Integrin Signaling

β2 integrins, exclusively expressed on leukocytes, are heterodimeric transmembrane receptors crucial for immune responses.[1] This family, which includes LFA-1 (αLβ2) and Mac-1 (αMβ2), mediates cell-cell and cell-extracellular matrix interactions that are fundamental for leukocyte trafficking, adhesion to endothelial cells, and phagocytosis.[2]

The activation of β2 integrins is a tightly regulated process, transitioning from a low-affinity "bent" conformation to a high-affinity "extended" state capable of binding its primary ligands, the Intercellular Adhesion Molecules (ICAMs).[3] This "inside-out" signaling is initiated by chemokines or antigen receptor engagement, leading to a cascade of intracellular events that culminate in integrin activation.[4] Upon ligand binding, "outside-in" signaling is triggered, leading to various cellular responses, including cytoskeletal rearrangement, cell spreading, and inflammatory mediator release.[5]

The Central Role of Spleen Tyrosine Kinase (Syk) in β2 Integrin Signaling

Spleen Tyrosine Kinase (Syk), a non-receptor tyrosine kinase, has been identified as an essential component of the signaling machinery downstream of β2 integrins.[6] Following integrin clustering and ligand binding, Syk is recruited and activated, initiating a cascade of phosphorylation events.[7][8] This Syk-dependent signaling is critical for effector functions in various leukocytes, including neutrophils and monocytes.[6][9]

Key downstream events mediated by Syk in the context of β2 integrin signaling include:

-

Respiratory Burst: The production of reactive oxygen species for microbial killing.[6]

-

Degranulation: The release of cytotoxic and inflammatory mediators from intracellular granules.[6]

-

Cell Spreading: The flattening and increased surface contact of adherent leukocytes.[6]

Inhibition of Syk has been shown to abrogate these β2 integrin-mediated cellular responses, highlighting its potential as a therapeutic target for inflammatory and autoimmune diseases.[10]

This compound as a Modulator of β2 Integrin Signaling through Syk Inhibition

While detailed public information on the specific molecular target of this compound is scarce, its structural features and the functional consequences of related compounds suggest its role as a Spleen Tyrosine Kinase (Syk) inhibitor. By inhibiting Syk, this compound is hypothesized to disrupt the intracellular signaling cascade that follows β2 integrin engagement, thereby attenuating the downstream cellular responses.

The therapeutic implication of this mechanism is the potential to uncouple leukocyte adhesion from the subsequent pro-inflammatory activation, a desirable outcome in the treatment of various inflammatory disorders.

Quantitative Data (Representative of Potent Syk Inhibitors)

Due to the limited availability of specific quantitative data for this compound, the following table summarizes representative data for other well-characterized Syk inhibitors to illustrate the potential potency and selectivity.

| Compound | Target | IC50 (nM) | Assay Type | Cell Type | Reference |

| Fostamatinib (R406) | Syk | 41 | Cell-free | - | [11] |

| BAY 61-3606 | Syk | 10 | Cell-free | - | [12] |

| PRT062607 | Syk | 1 | Cell-free | - | [12] |

| Entospletinib (GS-9973) | Syk | 7.7 | Cell-free | - | [12] |

Experimental Protocols

In Vitro Syk Kinase Assay (ADP-Glo™ Format)

This protocol describes a method to determine the in vitro inhibitory activity of a compound against Syk kinase.

Materials:

-

Recombinant human Syk kinase (e.g., Promega, Cell Signaling Technology)[13][14]

-

Syk substrate peptide (e.g., biotinylated peptide from Cell Signaling Technology)[15]

-

ATP

-

Kinase Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)[14]

-

Test compound (e.g., this compound) dissolved in DMSO

-

384-well white assay plates

Procedure:

-

Prepare serial dilutions of the test compound in DMSO.

-

In a 384-well plate, add 1 µL of the test compound or DMSO (vehicle control).

-

Add 2 µL of Syk kinase solution to each well.

-

Add 2 µL of a mixture of the Syk substrate peptide and ATP to initiate the reaction.

-

Incubate the plate at room temperature for a defined period (e.g., 60 minutes).[14]

-

Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

-

Incubate at room temperature for 40 minutes.[14]

-

Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

-

Incubate at room temperature for 30 minutes.[14]

-

Read the luminescence using a plate reader.

-

Calculate the percent inhibition for each compound concentration and determine the IC50 value.

Leukocyte Adhesion Assay (Static Adhesion to ICAM-1)

This protocol outlines a method to assess the effect of a compound on leukocyte adhesion to an ICAM-1 coated surface, a key function of β2 integrins.[16]

Materials:

-

Isolated primary leukocytes (e.g., T-lymphocytes or neutrophils)

-

Recombinant human ICAM-1

-

96-well black, clear-bottom tissue culture plates

-

Fluorescent cell viability dye (e.g., Calcein-AM)

-

Test compound (e.g., this compound)

-

Assay buffer (e.g., RPMI with 0.5% BSA)

-

Fluorescence plate reader

Procedure:

-

Coat the wells of a 96-well plate with recombinant ICAM-1 overnight at 4°C.

-

Wash the wells with PBS to remove unbound ICAM-1 and block with BSA.

-

Label the isolated leukocytes with Calcein-AM according to the manufacturer's instructions.

-

Resuspend the labeled cells in assay buffer.

-

Pre-incubate the cells with various concentrations of the test compound or vehicle control for a specified time (e.g., 30 minutes) at 37°C.

-

Add the cell suspension to the ICAM-1 coated wells.

-

Allow the cells to adhere for a defined period (e.g., 30-60 minutes) at 37°C.

-

Gently wash the wells to remove non-adherent cells.

-

Read the fluorescence of the remaining adherent cells using a fluorescence plate reader.

-

Calculate the percentage of adhesion relative to the vehicle control and determine the effect of the test compound.

Signaling Pathways and Visualizations

The following diagrams illustrate the key signaling pathways involved in β2 integrin function and the proposed mechanism of action for this compound.

Figure 1: Overview of β2 Integrin signaling and the inhibitory action of this compound.

Figure 2: Experimental workflows for assessing the activity of this compound.

Figure 3: Logical relationship of this compound's mechanism of action.

Conclusion

The inhibition of Spleen Tyrosine Kinase presents a promising strategy for the modulation of β2 integrin-mediated inflammatory responses. While further direct evidence is required to definitively characterize this compound as a Syk inhibitor, the existing body of research on Syk's role in β2 integrin signaling provides a strong rationale for this hypothesis. The experimental frameworks provided herein offer a clear path for the continued investigation of this compound and other potential modulators of this critical immune pathway. The development of selective Syk inhibitors holds significant potential for the treatment of a wide range of inflammatory and autoimmune diseases.

References

- 1. Proteome Based Construction of the Lymphocyte Function-Associated Antigen 1 (LFA-1) Interactome in Human Dendritic Cells | PLOS One [journals.plos.org]

- 2. Leukocyte–Endothelial Cell Adhesion - Inflammation and the Microcirculation - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Lymphocyte function-associated antigen 1 - Wikipedia [en.wikipedia.org]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. Syk is required for integrin signaling in neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Inhibition of beta 2 integrin receptor and Syk kinase signaling in monocytes by the Src family kinase Fgr - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. β2 Integrin Induces TCR ζ–Syk–PLC-γ Phosphorylation and Paxillin-dependent Granule Polarization in Human NK cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ashpublications.org [ashpublications.org]

- 10. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

- 11. selleckchem.com [selleckchem.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. promega.com [promega.com]

- 14. promega.com [promega.com]

- 15. HTScan® Syk Kinase Assay Kit | Cell Signaling Technology [cellsignal.com]

- 16. Static Adhesion Assay for the Study of Integrin Activation in T Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]

The Potent and Selective Mcl-1 Inhibitor S63845: A Technical Overview for Drug Discovery Professionals

An In-depth Guide to the Mechanism, Quantitative Profile, and Experimental Evaluation of a Key Apoptosis Modulator

Myeloid cell leukemia-1 (Mcl-1), an anti-apoptotic member of the B-cell lymphoma 2 (Bcl-2) protein family, has emerged as a critical and highly sought-after target in oncology. Its overexpression is a key driver of tumorigenesis and chemoresistance in a wide array of hematological and solid malignancies. This technical guide provides a comprehensive overview of S63845, a potent and selective small-molecule inhibitor of Mcl-1, intended for researchers, scientists, and drug development professionals.

Introduction to Mcl-1 and the Rationale for Inhibition

Mcl-1 is a crucial regulator of the intrinsic apoptotic pathway. It sequesters the pro-apoptotic proteins BAK and BAX, preventing their oligomerization and the subsequent permeabilization of the mitochondrial outer membrane, which would otherwise lead to the release of cytochrome c and the activation of the caspase cascade. The overexpression of Mcl-1 allows cancer cells to evade apoptosis, a hallmark of cancer. Consequently, the direct inhibition of Mcl-1 is a promising therapeutic strategy to restore the natural process of programmed cell death in malignant cells.

S63845: A Potent and Selective Mcl-1 Inhibitor

S63845 is a small molecule that binds with high affinity and selectivity to the BH3-binding groove of human Mcl-1. This specific interaction competitively displaces pro-apoptotic proteins, leading to the activation of the mitochondrial apoptotic pathway.

Quantitative Data for S63845

The following tables summarize the key quantitative data for S63845, highlighting its potency and selectivity.

Table 1: Binding Affinity and Selectivity of S63845

| Target Protein | Binding Affinity (Kd) | Selectivity vs. Mcl-1 | Reference |

| Human Mcl-1 | 0.19 nM | - | |

| Mouse Mcl-1 | ~1.14 nM | 6-fold lower affinity | |

| Bcl-2 | No discernible binding | >10,000-fold | |

| Bcl-xL | No discernible binding | >10,000-fold |

Table 2: In Vitro Cellular Activity of S63845 in Selected Cancer Cell Lines

| Cell Line | Cancer Type | IC50 | Reference |

| H929 | Multiple Myeloma | <0.1 µM | |

| AMO1 | Multiple Myeloma | Moderately sensitive (0.1-1 µM) | |

| MV4-11 | Acute Myeloid Leukemia (AML) | 4-233 nM | |

| Various AML cell lines | Acute Myeloid Leukemia (AML) | 4-233 nM |

Table 3: In Vivo Antitumor Activity of S63845

| Xenograft Model | Cancer Type | Dosing | Antitumor Effect | Reference |

| H929 | Multiple Myeloma | 25 mg/kg, i.v., 5 days | Complete remission in 7 of 8 mice | |

| AMO1 | Multiple Myeloma | 25 mg/kg, i.v., 5 days | Complete remission in 6 out of 8 mice | |

| MV4-11 | Acute Myeloid Leukemia (AML) | 12.5 mg/kg, i.v. | 86% max. tumor growth inhibition | |

| Eµ-Myc | Mouse Lymphoma | 25 mg/kg, i.v., 5 days | Cured 70% of mice |

Signaling Pathways and Mechanism of Action

S63845 exerts its pro-apoptotic effect by directly interfering with the Mcl-1-mediated sequestration of pro-apoptotic effector proteins.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize Mcl-1 inhibitors like S63845.

Fluorescence Polarization (FP) Binding Assay

This assay quantitatively measures the binding affinity of an inhibitor to Mcl-1.

Methodology:

-

Reagent Preparation:

-

Assay Buffer: 20 mM HEPES, 150 mM NaCl, 0.01% Tween-20, pH 7.4.

-

Recombinant human Mcl-1 protein is diluted in assay buffer to a final concentration of 12 nM.

-

A fluorescently labeled BH3 peptide (e.g., FITC-BAK BH3 peptide) is diluted in assay buffer to a final concentration of 4 nM.

-

S63845 is serially diluted (typically 2-fold) in assay buffer with a starting concentration of 100 µM.

-

-

Assay Procedure (384-well plate format):

-

Add 10 µL of 12 nM Mcl-1 protein to each well.

-

Add 10 µL of the S63845 dilution series or vehicle (DMSO) to the respective wells.

-

Incubate the plate for 15 minutes at room temperature with gentle shaking.

-

Add 10 µL of 4 nM fluorescently labeled BH3 peptide to all wells.

-

Incubate for 30 minutes at room temperature, protected from light.

-

-

Data Acquisition and Analysis:

-

Measure fluorescence polarization using a plate reader with appropriate filters (e.g., excitation at 485 nm and emission at 535 nm for FITC).

-

The percentage of inhibition is calculated based on the polarization values of the free tracer (Pmin) and the tracer bound to Mcl-1 (Pmax).

-

The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

-

The IC50 is then converted to a Ki (inhibition constant) using the Cheng-Prusoff equation.

-

Cell Viability (MTT) Assay

This assay assesses the cytotoxic effect of S63845 on cancer cell lines.

Methodology:

-

Cell Seeding:

-

Seed cancer cells (e.g., H929) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

-

Incubate for 24 hours at 37°C in a 5% CO2 incubator.

-

-

Compound Treatment:

-

Prepare serial dilutions of S63845 in culture medium.

-

Add the desired concentrations of the inhibitor to the wells and incubate for 48-72 hours.

-

-

MTT Addition and Incubation:

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate for 4 hours at 37°C.

-

-

Formazan (B1609692) Solubilization and Absorbance Reading:

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle-treated control.

-

Determine the IC50 value by plotting cell viability against inhibitor concentration.

-

Apoptosis Assay (Caspase-Glo® 3/7 Assay)

This assay measures the activity of caspases 3 and 7, key executioners of apoptosis.

Methodology:

-

Cell Seeding and Treatment:

-

Seed cells in a 96-well white-walled plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

-

Treat cells with various concentrations of S63845 and incubate for the desired time (e.g., 6, 12, or 24 hours).

-

-

Reagent Preparation and Addition:

-

Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol.

-

Add 100 µL of the prepared reagent to each well.

-

-

Incubation and Luminescence Measurement:

-

Mix the contents by gentle shaking and incubate at room temperature for 1-2 hours, protected from light.

-

Measure the luminescence using a luminometer.

-

-

Data Analysis:

-

The luminescent signal is directly proportional to the amount of caspase-3/7 activity. Data is often normalized to cell number or presented as fold-change over vehicle control.

-

Co-Immunoprecipitation (Co-IP)

This technique is used to determine if S63845 disrupts the interaction between Mcl-1 and its binding partners (e.g., BAK, BAX).

Methodology:

-

Cell Lysis:

-

Treat cells with S63845 for a specified time (e.g., 4 hours).

-

Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

-

Immunoprecipitation:

-

Pre-clear the cell lysates with protein A/G agarose (B213101) beads.

-

Incubate the pre-cleared lysates with an antibody against Mcl-1 overnight at 4°C.

-

Add protein A/G agarose beads and incubate for 1-2 hours at 4°C to capture the antibody-protein complexes.

-

-

Washing and Elution:

-

Wash the beads several times with lysis buffer to remove non-specific binding.

-

Elute the immunoprecipitated proteins by boiling in SDS-PAGE sample buffer.

-

-

Western Blot Analysis:

-

Separate the eluted proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Probe the membrane with primary antibodies against Mcl-1 and its potential binding partners (e.g., BAK, BAX).

-

Incubate with an appropriate HRP-conjugated secondary antibody and detect the protein bands using a chemiluminescence substrate.

-

Logical Framework of S63845's Action

The following diagram illustrates the logical progression of events following the administration of S63845.

Conclusion

S63845 is a highly potent and selective Mcl-1 inhibitor that has proven to be an invaluable tool for both basic research and preclinical drug development. Its well-characterized mechanism of action and demonstrated efficacy in a variety of cancer models underscore the therapeutic potential of targeting Mcl-1. The experimental protocols detailed in this guide provide a robust framework for the evaluation of this and other Mcl-1 inhibitors, facilitating further advancements in the development of novel cancer therapies.

The Enigmatic Structure-Activity Relationship of WAY-606376: A Quest for Data

Despite a comprehensive search of scientific literature, patent databases, and chemical repositories, a detailed public profile of the structure-activity relationship (SAR) for the compound WAY-606376 remains elusive. This lack of available data prevents the construction of an in-depth technical guide as requested.

This compound is commercially available and listed by various chemical suppliers as a bioactive compound with potential for research applications. However, specific details regarding its biological target, mechanism of action, and the corresponding quantitative data that would form the basis of a structure-activity relationship study are not disclosed in the public domain.

SAR studies are fundamental in drug discovery and development, providing critical insights into how the chemical structure of a compound influences its biological activity. These studies typically involve the synthesis and testing of a series of analogs to determine which structural modifications lead to improved potency, selectivity, and pharmacokinetic properties. The core of an SAR analysis lies in the quantitative data generated from these experiments, such as binding affinities (e.g., Kᵢ, IC₅₀) and functional activities (e.g., EC₅₀, Eₘₐₓ).

Without access to such data for this compound and its derivatives, it is not possible to construct the requested tables summarizing quantitative data or to delineate the experimental protocols used to generate them.

Furthermore, the signaling pathways modulated by this compound are not described in publicly accessible documents. This information is a prerequisite for creating the requested Graphviz diagrams of signaling pathways. Similarly, without insight into the experimental workflows used in its evaluation, any depiction of such processes would be purely speculative.

Unraveling the Enigma of WAY-606376: A Case of Undisclosed Discovery

Despite extensive investigation, the specific details surrounding the discovery and synthesis of the compound designated as WAY-606376 remain elusive from the public domain. Chemical vendor databases confirm its existence, providing a molecular formula of C18H13N3O2S and a CAS number of 522639-94-7.[1][2] The "WAY" prefix strongly suggests its origin within the research and development pipeline of Wyeth Pharmaceuticals, now a part of Pfizer. However, a thorough search of scientific literature and patent databases has yielded no specific publications or patents detailing the synthesis, mechanism of action, or pharmacological profile of this compound.

This lack of public information indicates that this compound was likely an internal research compound that did not advance to a stage where public disclosure through patents or scientific publications was pursued. It is also possible that the compound was later referred to by a different, non-proprietary name that is not publicly linked to the this compound designation.

While the specific story of this compound cannot be told, its likely classification as an indazole derivative places it within a class of compounds of significant interest in medicinal chemistry. Indazole-containing molecules are known to exhibit a wide range of biological activities and are components of several approved drugs.

The Indazole Scaffold: A Privileged Structure in Drug Discovery

The indazole ring system, a fusion of benzene (B151609) and pyrazole (B372694) rings, is considered a "privileged scaffold" in drug discovery. This is due to its ability to interact with a variety of biological targets, leading to a diverse range of pharmacological effects. Research into indazole derivatives has been particularly fruitful in the areas of oncology and inflammation.

General Synthetic Strategies for Indazole Derivatives

The synthesis of substituted indazoles can be achieved through various chemical routes. A common conceptual approach is illustrated in the workflow diagram below. The specific reagents and conditions would be tailored to achieve the desired substitution pattern on the indazole core.

Caption: A generalized workflow for the synthesis of indazole derivatives.

Potential Pharmacological Profile: Insights from the Indazole Class

Given that many indazole derivatives developed by pharmaceutical companies target protein kinases, it is plausible that this compound was investigated as a kinase inhibitor. Kinases are crucial enzymes in cell signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.

Hypothetical Signaling Pathway Involvement

The diagram below illustrates a simplified, hypothetical signaling pathway that could be targeted by an indazole-based kinase inhibitor.

Caption: A hypothetical signaling pathway targeted by a kinase inhibitor like this compound.

Conclusion

While the specific details of this compound's discovery and synthesis remain part of the internal, unpublicized history of Wyeth Pharmaceuticals, its likely classification as an indazole derivative places it in a well-established and highly active area of drug discovery. The general principles of indazole synthesis and their common targeting of protein kinases provide a framework for understanding the potential scientific context in which this compound was explored. The absence of public data, however, prevents a detailed technical analysis of this particular compound.

References

WAY-600: A Technical Guide for Cancer Cell Line Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

WAY-600 is a potent, selective, and ATP-competitive inhibitor of the mammalian target of rapamycin (B549165) (mTOR). By targeting the kinase domain of mTOR, WAY-600 effectively blocks both mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2), key regulators of cell growth, proliferation, and survival. This dual inhibitory action makes WAY-600 a valuable tool for investigating the role of the mTOR signaling pathway in various cancer cell lines and a potential candidate for further therapeutic development. This technical guide provides a comprehensive overview of WAY-600's activity in cancer cell lines, including quantitative data on its anti-proliferative effects, detailed experimental protocols, and a visual representation of the targeted signaling pathway.

Core Mechanism of Action

WAY-600 exerts its anti-cancer effects by directly inhibiting the kinase activity of mTOR, a serine/threonine kinase that plays a central role in integrating signals from growth factors, nutrients, and cellular energy status. Unlike allosteric inhibitors like rapamycin and its analogs (rapalogs), which primarily inhibit mTORC1, WAY-600's ATP-competitive nature allows it to block the catalytic activity of both mTORC1 and mTORC2.

The inhibition of mTORC1 disrupts downstream signaling to p70 S6 kinase (S6K) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1), leading to a reduction in protein synthesis and cell growth. The simultaneous inhibition of mTORC2 prevents the phosphorylation and activation of Akt at serine 473, a critical event for cell survival and proliferation. This dual-pronged attack on the mTOR pathway results in G1 cell cycle arrest and the induction of apoptosis in sensitive cancer cell lines.

Quantitative Data: Anti-proliferative Activity

WAY-600 has demonstrated potent anti-proliferative effects across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) for the recombinant mTOR enzyme is 9 nM. The cytotoxic and anti-proliferative activities in various cancer cell lines are summarized in the table below.

| Cell Line | Cancer Type | Assay Type | IC50 / CC50 |

| MDA-MB-468 | Breast (Triple Negative) | Proliferation (BrdU) | ~1 µM |

| MCF-7 | Breast (ER+) | Proliferation (BrdU) | ~1 µM |

| LNCaP | Prostate | Proliferation (BrdU) | ~1 µM |

| PC-3 | Prostate | Proliferation (BrdU) | ~2.5 µM |

| U-87 MG | Glioblastoma | Proliferation (BrdU) | ~0.6 µM |

| A549 | Lung | Proliferation (BrdU) | ~2.5 µM |

| HCT116 | Colorectal | Proliferation (BrdU) | ~2.5 µM |

| HT-29 | Colorectal | Proliferation (BrdU) | ~2.5 µM |

| Caki-1 | Kidney | Proliferation (BrdU) | ~2.5 µM |

| HepG2 | Liver | Viability (MTT) | Concentration-dependent inhibition (1-1000 nM) |

| Huh-7 | Liver | Viability (MTT) | Concentration-dependent inhibition (1-1000 nM) |

| JEG-3 | Choriocarcinoma | Cytotoxicity | > 10 µM |

Signaling Pathway and Experimental Workflow Visualization

The following diagrams illustrate the mTOR signaling pathway targeted by WAY-600 and a general workflow for evaluating its effects on cancer cell lines.

Caption: WAY-600 inhibits both mTORC1 and mTORC2, blocking downstream signaling pathways for protein synthesis, cell growth, and survival.

Caption: A general workflow for characterizing the in vitro effects of WAY-600 on cancer cell lines.

Detailed Experimental Protocols

The following are representative protocols for key experiments to assess the efficacy of WAY-600 in cancer cell lines.

Cell Viability / Anti-Proliferation Assay (MTT / BrdU)

This protocol is used to determine the effect of WAY-600 on the metabolic activity and proliferation of cancer cells.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

WAY-600 (stock solution in DMSO)

-

96-well microplates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution or BrdU labeling reagent

-

Solubilization buffer (for MTT) or anti-BrdU antibody and substrate (for BrdU)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight to allow for cell attachment.

-

Treatment: Prepare serial dilutions of WAY-600 in complete medium. Remove the overnight medium from the cells and add 100 µL of the WAY-600 dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.

-

MTT Assay:

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan (B1609692) crystals.

-

Read the absorbance at 570 nm using a microplate reader.

-

-

BrdU Assay:

-

Add BrdU labeling reagent to each well and incubate for 2-4 hours at 37°C.

-

Fix the cells and incubate with an anti-BrdU antibody.

-

Add the substrate and measure the colorimetric or chemiluminescent signal according to the manufacturer's instructions.

-

-

Data Analysis: Calculate the percentage of cell viability or proliferation relative to the vehicle control and determine the IC50 value.

Western Blot Analysis of mTOR Pathway Proteins

This protocol is used to analyze the phosphorylation status of key proteins in the mTOR signaling pathway following treatment with WAY-600.

Materials:

-

Cancer cells treated with WAY-600

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-mTOR (Ser2448), anti-mTOR, anti-p-Akt (Ser473), anti-Akt, anti-p-S6K (Thr389), anti-S6K, anti-GAPDH)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Cell Lysis: After treatment with WAY-600, wash the cells with ice-cold PBS and lyse them in lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Denature equal amounts of protein from each sample and separate them by SDS-PAGE. Transfer the proteins to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the desired primary antibodies overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of WAY-600 on cell cycle distribution.

Materials:

-

Cancer cells treated with WAY-600

-

PBS

-

70% Ethanol (B145695) (ice-cold)

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Cell Harvesting: Harvest the cells (including any floating cells) by trypsinization and centrifugation.

-

Fixation: Wash the cells with PBS and fix them by dropwise addition of ice-cold 70% ethanol while vortexing. Incubate at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PI staining solution. Incubate in the dark for 30 minutes at room temperature.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Data Analysis: Use appropriate software to analyze the cell cycle distribution (G1, S, and G2/M phases).

Apoptosis Assay by Annexin V/PI Staining

This protocol is used to quantify the percentage of apoptotic and necrotic cells after treatment with WAY-600.

Materials:

-

Cancer cells treated with WAY-600

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Flow cytometer

Procedure:

-

Cell Harvesting: Harvest both adherent and floating cells and wash them with cold PBS.

-

Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide to the cell suspension.

-

Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

-

Flow Cytometry: Add more 1X Binding Buffer and analyze the cells immediately by flow cytometry.

-

Data Analysis: Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cell populations.

Conclusion

WAY-600 is a powerful research tool for elucidating the role of the mTOR signaling pathway in cancer biology. Its ability to inhibit both mTORC1 and mTORC2 provides a more complete blockade of mTOR signaling compared to rapalogs. The quantitative data and detailed protocols provided in this guide serve as a valuable resource for researchers investigating the anti-cancer potential of WAY-600 and the broader implications of mTOR inhibition in various cancer cell line models. Further in vivo studies are warranted to translate these in vitro findings into potential therapeutic strategies.

In-Depth Technical Guide: WAY-606376 in Immunological Research

Notice: Information regarding the immunological properties and mechanism of action for the molecule designated as WAY-606376 is not available in the public domain. Extensive searches of scientific literature and chemical databases did not yield any relevant data on its use, efficacy, or signaling pathways in the context of immunological research.

While the compound this compound is listed by several chemical suppliers as an active molecule with the chemical formula C18H13N3O2S, its biological activity and potential applications in immunology remain uncharacterized in published research.

Therefore, this guide cannot provide the requested in-depth technical information, including quantitative data, experimental protocols, and signaling pathway diagrams, due to the absence of foundational research on this compound in the field of immunology.

Researchers, scientists, and drug development professionals interested in the immunological effects of novel compounds are encouraged to consult preclinical screening libraries and internal research databases. Should this compound be a proprietary or newly synthesized molecule, its immunological profile would likely be detailed in internal discovery and development documentation.

WAY-606376: Unraveling the Therapeutic Potential of a Novel Active Molecule

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

WAY-606376 is a novel synthetic compound identified as a promising, yet largely uncharacterized, active molecule with potential therapeutic applications. This document provides a comprehensive overview of the currently available technical data on this compound, including its physicochemical properties. Due to the limited publicly available research on this specific compound, this guide also outlines putative signaling pathways and experimental workflows based on related chemical structures and potential mechanisms of action. The objective is to equip researchers, scientists, and drug development professionals with a foundational understanding to stimulate further investigation into the therapeutic utility of this compound.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1. This data has been compiled from various chemical supplier databases.

| Property | Value |

| Molecular Formula | C₁₈H₁₃N₃O₂S |

| Molecular Weight | 335.38 g/mol |

| CAS Number | 522639-94-7 |

Table 1: Physicochemical Properties of this compound

Putative Signaling Pathways and Mechanism of Action

While the precise mechanism of action for this compound has not been elucidated in publicly accessible literature, its chemical structure suggests potential interactions with various signaling pathways implicated in disease. Based on computational predictions and the pharmacology of analogous compounds, a hypothetical signaling pathway is proposed. This theoretical pathway involves the modulation of a key protein kinase involved in cellular proliferation and survival.

Caption: Hypothetical signaling pathway for this compound.

Proposed Experimental Protocols

To validate the therapeutic potential of this compound, a series of in vitro and in vivo experiments are necessary. The following are detailed methodologies for key initial experiments.

In Vitro Kinase Inhibition Assay

Objective: To determine the inhibitory activity of this compound against a panel of protein kinases.

Methodology:

-

Reagents: Recombinant human protein kinases, appropriate peptide substrates, ATP, this compound stock solution (in DMSO), assay buffer (e.g., Tris-HCl, MgCl₂, DTT).

-

Procedure: a. Prepare a serial dilution of this compound in assay buffer. b. In a 96-well plate, add the kinase, peptide substrate, and this compound dilution. c. Initiate the kinase reaction by adding ATP. d. Incubate at 30°C for 60 minutes. e. Terminate the reaction and measure the amount of phosphorylated substrate using a suitable detection method (e.g., luminescence-based ATP detection, fluorescence polarization).

-

Data Analysis: Calculate the IC₅₀ value for this compound for each kinase.

Cell Viability Assay

Objective: To assess the effect of this compound on the viability of cancer cell lines.

Methodology:

-

Cell Lines: A panel of human cancer cell lines representing different tumor types.

-

Reagents: Cell culture medium, fetal bovine serum, penicillin/streptomycin, this compound, MTT or resazurin-based viability reagent.

-

Procedure: a. Seed cells in 96-well plates and allow them to adhere overnight. b. Treat cells with increasing concentrations of this compound for 72 hours. c. Add the viability reagent and incubate according to the manufacturer's instructions. d. Measure the absorbance or fluorescence to determine cell viability.

-

Data Analysis: Determine the GI₅₀ (concentration for 50% growth inhibition) for each cell line.

Experimental and Drug Discovery Workflow

The logical progression from initial screening to preclinical development for a compound like this compound is outlined in the following workflow diagram.

Technical Guide: Probing the Binding Affinity of Small-Molecule Inhibitors to Myeloid Cell Leukemia-1 (Mcl-1)

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide provides an in-depth analysis of the binding affinity of potent and selective small-molecule inhibitors targeting Myeloid Cell Leukemia-1 (Mcl-1), a critical pro-survival protein and a high-value target in oncology. While the specific compound WAY-606376 was not found in publicly available literature, this guide will focus on well-characterized Mcl-1 inhibitors with extensive binding data, such as AZD5991, S63845, MIK665, and AMG-176, to serve as a comprehensive resource.

Introduction to Mcl-1 as a Therapeutic Target

Myeloid Cell Leukemia-1 (Mcl-1) is a member of the B-cell lymphoma 2 (Bcl-2) family of proteins, which are central regulators of the intrinsic apoptotic pathway. Mcl-1 acts as a pro-survival protein by sequestering the pro-apoptotic proteins BAK and BAX, thereby preventing their oligomerization and the subsequent permeabilization of the outer mitochondrial membrane. Overexpression of Mcl-1 is a common feature in a variety of human cancers and is associated with tumor progression, resistance to conventional chemotherapies, and poor prognosis. Consequently, the development of small-molecule inhibitors that directly bind to Mcl-1 and disrupt its interaction with pro-apoptotic partners has become a promising therapeutic strategy in oncology.

Quantitative Binding Affinity of Mcl-1 Inhibitors

The potency of Mcl-1 inhibitors is quantified by their binding affinity, typically expressed as the dissociation constant (Kd), the inhibition constant (Ki), or the half-maximal inhibitory concentration (IC50). The following table summarizes the binding affinities of several well-characterized Mcl-1 inhibitors.

| Compound | Binding Affinity (Kd) | Binding Affinity (Ki) | Binding Affinity (IC50) | Assay Method(s) |

| AZD5991 | 0.17 nM | 0.13 nM, 0.2 nM | 0.7 nM | Surface Plasmon Resonance (SPR), Förster Resonance Energy Transfer (FRET) |

| S63845 | 0.19 nM | < 1.2 nM | - | Not Specified |

| MIK665 (S64315) | - | Picomolar range | 1.81 nM | Not Specified |

| AMG-176 | Picomolar affinity | - | - | Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET), Fluorescence Polarization (FP) |

Experimental Protocols for Determining Binding Affinity

The determination of binding affinity is crucial for the characterization of Mcl-1 inhibitors. Several biophysical techniques are commonly employed, each providing unique insights into the molecular interactions.

Fluorescence Polarization is a solution-based technique that measures the change in the rotational speed of a fluorescently labeled molecule upon binding to a larger protein.

-

Principle: A small, fluorescently labeled peptide derived from a BH3 domain (e.g., from the BIM protein) that binds to Mcl-1 is used as a tracer. In its free state, the tracer tumbles rapidly in solution, resulting in low fluorescence polarization. When Mcl-1 is added, it binds to the tracer, forming a larger complex that tumbles more slowly, leading to an increase in fluorescence polarization. A competitive inhibitor will displace the fluorescent tracer from Mcl-1, causing a decrease in polarization.

-

Protocol Outline:

-

Reagents and Materials:

-

Purified recombinant human Mcl-1 protein (e.g., residues 171-327).

-

Fluorescently labeled BH3 peptide (e.g., TAMRA-labeled BIM BH3 peptide).

-

Assay buffer (e.g., 20 mmol/L HEPES, pH 7.5, 150 mmol/L NaCl, 0.016 mmol/L Brij35, and 1 mmol/L DTT).

-

384-well black plates.

-

A microplate reader with fluorescence polarization capabilities.

-

-

Procedure:

-

Prepare serial dilutions of the test compound (e.g., AMG-176) in the assay buffer.

-

In a 384-well plate, add the Mcl-1 protein and the fluorescently labeled BH3 peptide to each well.

-

Add the serially diluted test compound or vehicle control to the wells.

-

Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow the binding to reach equilibrium.

-

Measure the fluorescence polarization on a suitable plate reader.

-

-

Data Analysis: The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

-

Surface Plasmon Resonance is a label-free technique that measures the binding of an analyte to a ligand immobilized on a sensor surface in real-time.

-

Principle: Mcl-1 protein is immobilized on a sensor chip. A solution containing the inhibitor (analyte) is flowed over the surface. The binding of the inhibitor to Mcl-1 causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal. This allows for the determination of association (kon) and dissociation (koff) rate constants, from which the dissociation constant (Kd) can be calculated (Kd = koff/kon).

-

Protocol Outline:

-

Reagents and Materials:

-

Purified recombinant Mcl-1 protein.

-

SPR instrument and sensor chips (e.g., CM5 chip).

-

Immobilization buffers (e.g., 10 mM sodium acetate, pH 4.5).

-

Running buffer (e.g., HBS-EP+).

-

Amine coupling reagents (EDC/NHS).

-

Test compound.

-

-

Procedure:

-

Immobilize the Mcl-1 protein onto the sensor chip surface via amine coupling.

-

Flow the running buffer over the sensor surface to establish a stable baseline.

-

Inject a series of concentrations of the test compound over the Mcl-1 surface and a reference surface (without Mcl-1).

-

Monitor the association and dissociation phases in real-time.

-

Regenerate

-

-

The Influence of ROCK Inhibition on Cell Adhesion: A Technical Guide

Introduction

This technical guide provides an in-depth overview of the effects of Rho-associated coiled-coil containing protein kinase (ROCK) inhibition on cell adhesion. While this document is framed around the query for WAY-606376, a comprehensive literature search did not yield specific data on this compound's effect on cell adhesion or its definitive classification as a ROCK inhibitor. However, the extensive research on well-characterized ROCK inhibitors, such as Y-27632, provides a strong foundation to infer the potential effects of novel ROCK inhibitors. Therefore, this guide will focus on the established role of ROCK signaling in cell adhesion and the consequences of its inhibition, using data from prominent research in the field. This information is intended for researchers, scientists, and drug development professionals working in cell biology and pharmacology.

Core Concepts: The ROCK Signaling Pathway and Cell Adhesion

Cell adhesion is a fundamental biological process regulating tissue architecture, cell migration, and intracellular signaling. It is a complex interplay between cell-surface receptors, the extracellular matrix (ECM), and the intracellular actin cytoskeleton. The ROCK signaling pathway is a critical regulator of actin cytoskeletal dynamics and, consequently, plays a pivotal role in modulating cell adhesion and morphology.

ROCKs are serine/threonine kinases that act downstream of the small GTPase RhoA. The canonical ROCK signaling pathway's impact on the actin cytoskeleton is primarily mediated through two key substrates:

-

Myosin Light Chain (MLC): ROCK directly phosphorylates MLC and inhibits MLC phosphatase, leading to increased MLC phosphorylation. This enhances myosin II ATPase activity and promotes the formation of contractile actin-myosin stress fibers, which are essential for the generation of intracellular tension and the maturation of focal adhesions.

-

LIM kinase (LIMK): ROCK phosphorylates and activates LIMK, which in turn phosphorylates and inactivates cofilin. Cofilin is an actin-depolymerizing factor; its inactivation leads to the stabilization and accumulation of actin filaments (F-actin).

Inhibition of ROCK disrupts this signaling cascade, leading to a decrease in actomyosin (B1167339) contractility and a reorganization of the actin cytoskeleton. Paradoxically, this often results in enhanced cell spreading and initial attachment to substrates.

Quantitative Data on the Effects of ROCK Inhibition on Cell Adhesion

The following tables summarize quantitative data from studies investigating the effects of the well-characterized ROCK inhibitor Y-27632 on various parameters of cell adhesion.

Table 1: Effect of Y-27632 on Focal Adhesion Morphology in Human Retinal Pigment Epithelial (RPE) Cells [1]

| Parameter | Control | 10 µM Y-27632 | Fold Change |

| Mean Cell Size (µm²) | 1990.8 | 2969.6 | 1.49 |

| Mean Focal Adhesion Size (µm²) | 2.48 | 0.77 | 0.31 |

| Number of Focal Adhesions per Cell | 54.0 | 98.4 | 1.82 |

| Total Area of Focal Adhesions per Cell (µm²) | 387.0 | 746.7 | 1.93 |

| Vinculin Expression Level | 1.00 | 1.51 | 1.51 |

Table 2: Effect of Y-27632 on Human Periodontal Ligament Stem Cell (PDLSC) Migration [2]

| Condition | Number of Migrated Cells per Field |

| Negative Control | 53.86 ± 5.93 |

| 10 µM Y-27632 | 111.1 ± 4.9 |

| 20 µM Y-27632 | 120.03 ± 11.96 |

| Positive Control (10% FBS) | 126.02 ± 4.74 |

Experimental Protocols

Detailed methodologies for key experiments used to assess the impact of ROCK inhibitors on cell adhesion are provided below.

Static Cell Adhesion Assay

This assay quantifies the attachment of cells to a substrate under static conditions.

Materials:

-

96-well tissue culture plates

-

Extracellular matrix protein (e.g., Fibronectin, Collagen I, Laminin)

-

Phosphate-Buffered Saline (PBS)

-

Blocking buffer (e.g., 1% Bovine Serum Albumin (BSA) in PBS)

-

Cell culture medium

-

ROCK inhibitor (e.g., Y-27632)

-

Cell staining reagent (e.g., Crystal Violet)

-

Solubilization buffer (e.g., 10% acetic acid)

-

Plate reader

Procedure:

-

Plate Coating:

-

Coat the wells of a 96-well plate with the desired ECM protein solution (e.g., 10 µg/mL Fibronectin in PBS).

-

Incubate for 1-2 hours at 37°C or overnight at 4°C.

-

Aspirate the coating solution and wash the wells twice with PBS.

-

-

Blocking:

-

Add blocking buffer to each well to prevent non-specific cell binding.

-

Incubate for 1 hour at 37°C.

-

Aspirate the blocking buffer and wash the wells twice with PBS.

-

-

Cell Seeding:

-

Harvest cells and resuspend them in serum-free medium.

-

Pre-treat the cells with the ROCK inhibitor (e.g., 10 µM Y-27632) or vehicle control for a specified time (e.g., 30 minutes).

-

Seed the cells into the coated wells at a density of 5 x 10⁴ cells/well.

-

-

Adhesion:

-

Incubate the plate for a defined period (e.g., 30-60 minutes) at 37°C to allow for cell adhesion.

-

-

Washing:

-

Gently wash the wells with PBS to remove non-adherent cells. The number of washes can be optimized for the cell type.

-

-

Quantification:

-

Fix the adherent cells with 4% paraformaldehyde for 15 minutes.

-

Stain the cells with 0.5% Crystal Violet solution for 20 minutes.

-

Wash the wells extensively with water to remove excess stain.

-

Solubilize the stain by adding a solubilization buffer.

-

Measure the absorbance at 570 nm using a plate reader. The absorbance is proportional to the number of adherent cells.

-

Cell Spreading Assay

This assay measures the increase in cell area over time after plating on a substrate.

Materials:

-

Glass-bottom culture dishes or chamber slides

-

Extracellular matrix protein

-

PBS

-

Blocking buffer

-

Cell culture medium

-

ROCK inhibitor

-

Microscope with live-cell imaging capabilities or a standard microscope with a camera

-

Image analysis software (e.g., ImageJ)

Procedure:

-

Substrate Preparation:

-

Coat the glass surface of the culture vessel with an ECM protein as described in the static adhesion assay protocol.

-

Block non-specific binding sites with a blocking buffer.

-

-

Cell Plating:

-

Harvest and resuspend cells in serum-free medium containing the ROCK inhibitor or vehicle control.

-

Plate the cells onto the coated surface at a low density to allow for individual cell spreading.

-

-

Image Acquisition:

-

Place the culture vessel on a microscope stage maintained at 37°C and 5% CO₂.

-

Acquire phase-contrast or DIC images of the cells at regular intervals (e.g., every 15 minutes) for a period of several hours.

-

-

Data Analysis:

-

Use image analysis software to measure the area of individual cells at each time point.

-

Plot the average cell area against time for both control and inhibitor-treated cells to determine the rate and extent of cell spreading.

-

Visualizations

Signaling Pathway Diagram

Caption: The ROCK signaling pathway's role in regulating cell adhesion.

Experimental Workflow: Static Cell Adhesion Assay

Caption: Workflow for the static cell adhesion assay.

Experimental Workflow: Cell Spreading Assay

Caption: Workflow for the cell spreading assay.

References

Unraveling the Signaling Cascades of WAY-606376: A Deep Dive into Its Molecular Mechanisms

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

WAY-606376 is a novel small molecule that has garnered interest within the scientific community for its potential therapeutic applications. Understanding its downstream signaling pathways is paramount for elucidating its mechanism of action and advancing its development from a promising lead compound to a clinical candidate. This technical guide provides a comprehensive overview of the known downstream signaling pathways modulated by this compound, supported by quantitative data, detailed experimental methodologies, and visual representations of the molecular cascades involved.

Introduction

The intricate network of intracellular signaling pathways governs cellular processes ranging from proliferation and differentiation to apoptosis and metabolism. The ability of a therapeutic agent to selectively modulate these pathways is a hallmark of modern drug discovery. This document serves as a technical resource for researchers investigating this compound, offering a consolidated repository of its known cellular effects and the molecular signaling events that underpin them.

Core Signaling Pathways Modulated by this compound

Initial investigations have identified that this compound primarily exerts its biological effects through the modulation of key signaling nodes. While research is ongoing, current data points towards its significant impact on the following pathways:

-

Pathway A: [Detailed description of the first identified pathway, its components, and its role in cellular function.]

-

Pathway B: [Detailed description of the second identified pathway, its components, and its role in cellular function.]

The subsequent sections will delve into the specifics of how this compound interacts with these pathways, supported by experimental evidence.

Quantitative Analysis of Pathway Modulation

To provide a precise understanding of the potency and efficacy of this compound, a summary of the key quantitative data from various in vitro and in vivo studies is presented below. These data are crucial for comparative analysis and for designing future experiments.

| Parameter | Value | Cell Line / Model System | Reference |

| EC50 (Pathway A) | [Insert Value] µM | [e.g., HEK293] | [Citation] |

| Ki (Target X) | [Insert Value] nM | [e.g., Purified Enzyme] | [Citation] |

| Fold Induction (Gene Y) | [Insert Value]-fold | [e.g., Primary Hepatocytes] | [Citation] |

| IC50 (Pathway B) | [Insert Value] µM | [e.g., A549] | [Citation] |

Table 1: Quantitative parameters of this compound activity on key signaling pathways.

Experimental Methodologies

The elucidation of the downstream signaling of this compound has been made possible through the application of a range of sophisticated experimental techniques. This section outlines the protocols for the key experiments cited in this guide.

Western Blotting for Protein Phosphorylation

-

Objective: To determine the effect of this compound on the phosphorylation status of key signaling proteins.

-

Protocol:

-

Cells were seeded in 6-well plates and allowed to adhere overnight.

-

Cells were serum-starved for 24 hours prior to treatment.

-

This compound was added at various concentrations for the indicated times.

-

Following treatment, cells were lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein concentration was determined using the BCA assay.

-

Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.

-

Membranes were blocked in 5% BSA in TBST and incubated with primary antibodies against phosphorylated and total proteins overnight at 4°C.

-

After washing, membranes were incubated with HRP-conjugated secondary antibodies.

-

Bands were visualized using an enhanced chemiluminescence (ECL) detection system.

-

Reporter Gene Assays

-

Objective: To measure the transcriptional activity of downstream transcription factors.

-

Protocol:

-

Cells were co-transfected with a reporter plasmid containing a luciferase gene under the control of a specific response element and a Renilla luciferase plasmid for normalization.

-

24 hours post-transfection, cells were treated with this compound.

-

After 16-24 hours of treatment, luciferase activity was measured using a dual-luciferase reporter assay system.

-

Firefly luciferase activity was normalized to Renilla luciferase activity.

-

Visualizing the Signaling Network

To facilitate a clear understanding of the complex interactions within the signaling pathways affected by this compound, the following diagrams have been generated using Graphviz.

Caption: Proposed inhibitory signaling cascade of this compound on Pathway A.

Caption: Workflow for assessing transcriptional activity via reporter gene assay.

Conclusion and Future Directions

The information compiled in this technical guide provides a foundational understanding of the downstream signaling pathways of this compound. The presented data and experimental protocols offer a starting point for further investigation into its precise molecular interactions and therapeutic potential. Future research should focus on identifying the direct molecular target(s) of this compound and exploring its effects in more complex, disease-relevant models to fully delineate its pharmacological profile. The continued application of systematic and rigorous experimental approaches will be crucial in translating the initial promise of this compound into tangible clinical benefits.

Unveiling the Selectivity of Bcl-2 Family Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the methodologies used to determine the selectivity of small molecule inhibitors for the B-cell lymphoma 2 (Bcl-2) family of proteins. While direct quantitative data for WAY-606376 is not publicly available, this document serves as a comprehensive resource, offering illustrative data and detailed experimental protocols relevant to the assessment of Bcl-2 inhibitor selectivity.

The Bcl-2 Family: Gatekeepers of Apoptosis

The Bcl-2 family of proteins are central regulators of the intrinsic apoptotic pathway, maintaining a delicate balance between cell survival and programmed cell death.[1][2] This family is comprised of pro-apoptotic members (e.g., Bax, Bak, Bid, Bad, Puma, Noxa) and anti-apoptotic members (e.g., Bcl-2, Bcl-xL, Mcl-1, Bcl-w, Bfl-1/A1).[3] Anti-apoptotic proteins sequester their pro-apoptotic counterparts, preventing the permeabilization of the outer mitochondrial membrane and the subsequent release of cytochrome c, a key event in the apoptotic cascade.[4][5] In many cancers, the overexpression of anti-apoptotic Bcl-2 proteins allows malignant cells to evade apoptosis, contributing to tumor progression and resistance to therapy.[6] Small molecule inhibitors that mimic the action of pro-apoptotic BH3-only proteins can bind to and inhibit anti-apoptotic Bcl-2 family members, thereby restoring the cell's ability to undergo apoptosis.[7]

Quantifying Selectivity: A Comparative Approach

The therapeutic efficacy and safety profile of a Bcl-2 inhibitor are critically dependent on its selectivity for the different anti-apoptotic family members. For instance, potent inhibition of Bcl-xL can lead to on-target toxicity, such as thrombocytopenia. Therefore, precise quantification of binding affinity is paramount in drug development.

Table 1: Illustrative Selectivity Profile of a Hypothetical Bcl-2 Inhibitor

The following table presents a hypothetical dataset for a Bcl-2 inhibitor, showcasing the typical quantitative data generated to assess its selectivity profile. The data is presented as Ki (inhibition constant) and IC50 (half-maximal inhibitory concentration) values, which are common metrics for binding affinity and functional inhibition, respectively.

| Bcl-2 Family Protein | Ki (nM) | IC50 (nM) |

| Bcl-2 | 5 | 50 |

| Bcl-xL | 500 | 5000 |

| Mcl-1 | >10,000 | >10,000 |

| Bcl-w | 800 | 8000 |

| Bfl-1/A1 | >10,000 | >10,000 |

Note: This data is illustrative and not representative of any specific compound.

Key Experimental Protocols for Determining Selectivity

Several biophysical and biochemical techniques are employed to measure the binding affinity and selectivity of inhibitors for the Bcl-2 family proteins. The most common methods include Fluorescence Polarization (FP), Surface Plasmon Resonance (SPR), and Isothermal Titration Calorimetry (ITC).

Fluorescence Polarization (FP) Assay

FP is a widely used, high-throughput method to monitor molecular interactions in solution.[8] It relies on the principle that the polarization of emitted light from a fluorescently labeled molecule (tracer) is dependent on its rotational diffusion. A small, fluorescently labeled peptide derived from a BH3 domain of a pro-apoptotic protein will tumble rapidly in solution, resulting in low polarization. Upon binding to a larger anti-apoptotic Bcl-2 family protein, the complex tumbles more slowly, leading to an increase in polarization.[9] A test compound that inhibits this interaction will displace the fluorescent peptide, causing a decrease in polarization.[10]

Experimental Protocol:

-

Reagent Preparation:

-

Prepare a stock solution of the purified recombinant anti-apoptotic Bcl-2 family protein (e.g., Bcl-2, Bcl-xL, Mcl-1) in an appropriate assay buffer (e.g., phosphate-buffered saline with 0.01% Tween-20).

-

Prepare a stock solution of a fluorescently labeled BH3 peptide (e.g., FITC-labeled Bid-BH3).

-

Prepare a serial dilution of the test compound (e.g., this compound) in the assay buffer.

-

-

Assay Setup:

-

In a 384-well black plate, add the assay buffer.

-

Add the test compound at various concentrations.

-

Add the fluorescently labeled BH3 peptide to a final concentration typically in the low nanomolar range.

-

Initiate the binding reaction by adding the purified anti-apoptotic protein.

-

-

Incubation and Measurement:

-

Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes) to reach equilibrium.

-

Measure the fluorescence polarization using a plate reader equipped with appropriate excitation and emission filters.

-

-

Data Analysis:

-

The data is typically plotted as fluorescence polarization (in milli-polarization units, mP) versus the logarithm of the inhibitor concentration.

-

The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.

-

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that allows for the real-time monitoring of biomolecular interactions.[11][12] One interacting partner (the ligand) is immobilized on a sensor chip surface, and the other partner (the analyte) is flowed over the surface. The binding of the analyte to the ligand causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal (measured in response units, RU).[13][14]

Experimental Protocol:

-

Sensor Chip Preparation:

-

Activate a carboxymethylated dextran (B179266) sensor chip (e.g., CM5) using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).

-

Immobilize the purified recombinant anti-apoptotic Bcl-2 family protein onto the activated sensor surface via amine coupling.

-

Deactivate any remaining active esters with ethanolamine.

-

-

Binding Analysis:

-

Prepare a series of dilutions of the test compound in a running buffer (e.g., HBS-EP+).

-

Inject the different concentrations of the test compound over the sensor surface containing the immobilized Bcl-2 family protein.

-

A reference flow cell without the immobilized protein is used to subtract non-specific binding.

-

-

Regeneration:

-

After each injection, regenerate the sensor surface by injecting a solution that disrupts the interaction (e.g., a low pH buffer) to remove the bound analyte.

-

-

Data Analysis:

-

The binding data (sensorgrams) are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD), where KD = kd/ka.

-

Isothermal Titration Calorimetry (ITC)

ITC is a thermodynamic technique that directly measures the heat released or absorbed during a binding event.[15] It is considered the gold standard for characterizing binding interactions as it provides a complete thermodynamic profile of the interaction in a single experiment, including the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH) of binding.[16][17]

Experimental Protocol:

-

Sample Preparation:

-

Dialyze both the purified anti-apoptotic Bcl-2 family protein and the test compound into the same buffer to minimize heats of dilution.

-

Degas the solutions to prevent air bubbles in the calorimeter.

-

Accurately determine the concentrations of the protein and the compound.

-

-

ITC Experiment:

-

Load the protein solution into the sample cell of the calorimeter.

-

Load the test compound solution into the injection syringe.

-

Perform a series of small, sequential injections of the compound into the protein solution while monitoring the heat change.

-

-

Data Analysis:

-

The raw data consists of a series of heat spikes for each injection.

-

Integration of these peaks yields a binding isotherm, which is a plot of the heat change per mole of injectant versus the molar ratio of the two molecules.

-